Bienvenue dans la boutique en ligne BenchChem!

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea

Medicinal Chemistry Structure-Activity Relationship Drug Design

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea (CAS 1421530-49-5) is a synthetic unsymmetrical urea derivative (C₁₅H₁₉N₃O₂S; MW 305.4 g/mol) featuring a 2,4-dimethylthiazole ring connected via a methylene bridge to a urea core, which is further N'-substituted with a 2-phenoxyethyl group. Computed properties include a LogP (XLogP3) of 2.4, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area of 91.5 Ų, placing it within drug-like physicochemical space.

Molecular Formula C15H19N3O2S
Molecular Weight 305.4
CAS No. 1421530-49-5
Cat. No. B2385156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea
CAS1421530-49-5
Molecular FormulaC15H19N3O2S
Molecular Weight305.4
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CNC(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C15H19N3O2S/c1-11-14(21-12(2)18-11)10-17-15(19)16-8-9-20-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H2,16,17,19)
InChIKeySNWPWUORUZSOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea (CAS 1421530-49-5): Structural and Physicochemical Baseline for Procurement


1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea (CAS 1421530-49-5) is a synthetic unsymmetrical urea derivative (C₁₅H₁₉N₃O₂S; MW 305.4 g/mol) featuring a 2,4-dimethylthiazole ring connected via a methylene bridge to a urea core, which is further N'-substituted with a 2-phenoxyethyl group [1]. Computed properties include a LogP (XLogP3) of 2.4, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area of 91.5 Ų, placing it within drug-like physicochemical space [2]. The compound is cataloged as a research-grade chemical with no reported therapeutic approval, and its biological characterization is emerging primarily within the context of thiazolyl urea libraries evaluated for antileukemic and kinase-targeted activities [3][4].

Why Generic Substitution Fails for 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea: The Critical Role of the Phenoxyethyl Arm


Within the broader class of thiazolyl urea derivatives, biological activity is highly sensitive to the nature and position of the N'-aromatic substituent [1]. The 2-phenoxyethyl group in CAS 1421530-49-5 introduces a flexible ether-linked phenyl ring, which is structurally distinct from the rigid directly-attached aryl, thiophenyl, or substituted phenyl groups found in closest analogs such as 1-((2,4-dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea, 1-((2,4-dimethylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, or 1-((2,4-dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea . This conformational flexibility and altered hydrogen-bonding potential (additional ether oxygen as H-bond acceptor) can shift target engagement profiles, metabolic stability, and solubility, meaning that in-class analogs cannot be assumed interchangeable without experimental verification [2].

Quantitative Differentiation Evidence: 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea vs. Closest Analogs


Structural Differentiation: Phenoxyethyl vs. Phenylalkyl Substituents Impacts Rotatable Bonds and H-Bond Acceptor Count

Compared to the closest analogs bearing directly-attached aryl or thiophenylmethyl substituents, CAS 1421530-49-5 possesses a 2-phenoxyethyl group, introducing an ether oxygen that increases the hydrogen-bond acceptor count to 4 (vs. 3 for analogs lacking an ether oxygen, such as 1-((2,4-dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea) and extends the rotatable bond count to 6, which may influence conformational sampling and target binding entropy [1]. The computed LogP (XLogP3 = 2.4) is moderately lower than that of the more lipophilic 2-ethylphenyl analog (estimated LogP ~3.0–3.5 based on fragment-based calculation), suggesting improved aqueous solubility profiles .

Medicinal Chemistry Structure-Activity Relationship Drug Design

Class-Level Antileukemic Activity: Thiazolyl Urea Scaffold Demonstrates Sub-100 nM Potency in THP-1 and MV-4-11 Leukemia Cells

In a 2024 study by Peng et al., a series of 5-substituted thiazolyl urea derivatives were evaluated against THP-1 (acute monocytic leukemia) and MV-4-11 (biphenotypic myelomonocytic leukemia) cell lines. The most potent compound, 12k, exhibited IC₅₀ values of 29 ± 0.3 nM (THP-1) and 98 ± 10 nM (MV-4-11), demonstrating that the thiazolyl urea scaffold can achieve sub-100 nM antileukemic potency when appropriately substituted [1]. While CAS 1421530-49-5 was not explicitly evaluated in this study, its structural features (2,4-dimethylthiazole core, urea bridge, phenoxyethyl terminus) place it within the same SAR landscape, and the study confirms that activity is highly sensitive to aromatic substituent identity, supporting the value of this compound as a structurally distinct entry for SAR expansion [2].

Antileukemic Thiazolyl Urea Cancer Therapeutics

Kinase Inhibition Landscape: Thiazole-Urea Hybrids Are Privileged Scaffolds for Trk and DGAT Inhibition

Patent literature identifies thiazolyl urea derivatives as privileged scaffolds for tropomyosin receptor kinase (Trk) inhibition (WO2013161919A1) and diacylglycerol acyltransferase 1 (DGAT1) inhibition (CN103228633A). While CAS 1421530-49-5 is not explicitly claimed in these patents, its structural architecture—a thiazole ring connected to a urea moiety bearing a phenoxy-containing arm—maps onto the general pharmacophore described for Trk inhibitors [1]. The phenoxyethyl substituent in particular aligns with the 'phenoxy' substructure frequently referenced in the Trk patent claims, suggesting potential utility as a tool compound for kinase selectivity profiling [2].

Kinase Inhibition Trk DGAT Patent Analysis

Recommended Application Scenarios for 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea Based on Current Evidence


Antileukemic SAR Expansion Studies

Procure CAS 1421530-49-5 as a structurally distinct entry within 5-substituted thiazolyl urea libraries to expand structure-activity relationship (SAR) understanding of antileukemic activity. The class benchmark established by Peng et al. (2024) provides a quantitative framework (IC₅₀ range of 29–98 nM against THP-1 and MV-4-11 cells for optimized analogs) against which this compound's potency can be evaluated [1]. Its phenoxyethyl group introduces an ether oxygen absent in the most potent reported analogs, enabling exploration of H-bond acceptor contributions to target binding.

Kinase Selectivity Profiling Tool Compound

Use CAS 1421530-49-5 as a tool compound for Trk kinase selectivity panels. The thiazole-urea-phenoxy architecture aligns with the pharmacophore described in patent WO2013161919A1 for Trk inhibition, while its specific 2,4-dimethylthiazole substitution pattern and flexible phenoxyethyl tail differentiate it from previously exemplified compounds [2]. This supports its use in head-to-head selectivity profiling against TrkA, TrkB, and TrkC isoforms.

Physicochemical Property Benchmarking in Lead Optimization

Employ CAS 1421530-49-5 as a reference compound for benchmarking physicochemical properties (LogP 2.4, TPSA 91.5 Ų, 6 rotatable bonds) within thiazolyl urea lead optimization programs [3]. Its moderate lipophilicity and balanced H-bond donor/acceptor profile make it a useful comparator for assessing how further structural modifications impact drug-likeness parameters and permeability.

Metabolic Stability and Ether-Linker Liability Assessment

Utilize CAS 1421530-49-5 in metabolic stability assays to evaluate the susceptibility of the phenoxyethyl ether linker to oxidative metabolism, compared to direct aryl-substituted analogs. The presence of the ether oxygen may introduce CYP450-mediated O-dealkylation liability, and direct comparative data against analogs lacking this feature would inform scaffold selection in early drug discovery [3].

Quote Request

Request a Quote for 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.